Cas no 87188-51-0 (Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester)

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester structure
87188-51-0 structure
Nom du produit:Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester
Numéro CAS:87188-51-0
Le MF:C13H16O3
Mégawatts:220.264344215393
MDL:MFCD00145182
CID:726194
PubChem ID:93485

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester Propriétés chimiques et physiques

Nom et identifiant

    • Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester
    • tert-butyl (4-ethenylphenyl) carbonate
    • 1,1-Dimethylethyl 4-ethenylphenyl carbonate
    • 4-BOC-styrene
    • 4-tert-butoxycarbonyloxystyrene
    • 4-tertiarybutoxycarbonyloxystyrene
    • C-1566
    • para-tert-butoxycarbonyloxystyrene
    • Para-tert-Butoxycarbonyloxystyrol
    • p-tert-Butoxycarbonyloxystyrene monomer
    • t-BOC-styrene
    • TBSM
    • t-butyl 4-vinylphenyl carbonate
    • tert-butyl 4-vinylphenyl carbonate
    • 1,1-Dimethylethyl 4-ethenylphenyl carbonate (ACI)
    • 4-(tert-Butoxycarbonyloxy)styrene
    • 4-t-Butyloxycarbonyloxystyrene
    • p-(tert-Butoxycarbonyloxy)styrene
    • tert-Butyl p-vinylphenyl carbonate
    • 4-(t-butoxycarbonyloxy)styrene
    • 4-tert-butyloxycarbonyloxystyrene
    • p-tert-butoxycarbonyloxystyrene
    • 87188-51-0
    • 4-t-butoxycarbonyloxystyrene
    • BS-49263
    • MFCD00145182
    • tert-Butyl (4-vinylphenyl) carbonate
    • 4-tertiary-butoxycarbonyloxystyrene
    • 1,1-Dimethylethyloxycarbonic acid 4-ethenylphenyl ester
    • DB-166619
    • SCHEMBL220773
    • 4-(t-butyloxycarbonyloxy)styrene
    • DTXSID2073695
    • p-tertbutoxycarbonyloxystyrene
    • tert-butyl 4-ethenylphenyl carbonate
    • TERT-BUTYL4-VINYLPHENYLCARBONATE
    • p-t-butoxycarbonyloxystyrene
    • Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
    • MDL: MFCD00145182
    • Piscine à noyau: 1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3
    • La clé Inchi: GJWMYLFHBXEWNZ-UHFFFAOYSA-N
    • Sourire: O=C(OC(C)(C)C)OC1C=CC(C=C)=CC=1

Propriétés calculées

  • Qualité précise: 220.11000
  • Masse isotopique unique: 220.11
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 5
  • Complexité: 244
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 3.8
  • Surface topologique des pôles: 35.5A^2
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Solide
  • Dense: 1.1101 (rough estimate)
  • Point de fusion: 27-29 °C(lit.)
  • Point d'ébullition: 187 °C(lit.)
  • Point d'éclair: >230 °F
  • Indice de réfraction: 1.5090 (estimate)
  • Le PSA: 35.53000
  • Le LogP: 3.64350
  • Solubilité: Pas encore déterminé

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester Informations de sécurité

  • Wgk Allemagne:2
  • RTECS:FG0460000

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Cooke Chemical
BD0066956-25g
tert-Butyl(4-vinylphenyl)carbonate
87188-51-0 98%mixTBCasstabilizer
25g
RMB 471.20 2025-02-20
Cooke Chemical
BD0066956-100g
tert-Butyl(4-vinylphenyl)carbonate
87188-51-0 98%mixTBCasstabilizer
100g
RMB 1459.20 2025-02-20
abcr
AB304226-100 g
p-tert-Butoxycarbonyloxystyrene; .
87188-51-0
100 g
€446.90 2023-07-19
Chemenu
CM542093-25g
4-BOC-styrene
87188-51-0 95%+
25g
$*** 2023-05-29
Ambeed
A977981-1g
tert-Butyl (4-vinylphenyl) carbonate
87188-51-0 98% mix TBC as stabilizer
1g
$7.0 2024-04-16
A2B Chem LLC
AC23469-25g
methanedisulfonanilide
87188-51-0 98% mix TBC as stabilizer
25g
$60.00 2023-12-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252076-100g
4-(tert-Butoxycarbonyloxy)styrene
87188-51-0 98%
100g
¥1520.00 2024-04-27
Cooke Chemical
BD0066956-1g
tert-Butyl(4-vinylphenyl)carbonate
87188-51-0 98%mixTBCasstabilizer
1g
RMB 39.20 2025-02-20
Cooke Chemical
BD0066956-5g
tert-Butyl(4-vinylphenyl)carbonate
87188-51-0 98%mixTBCasstabilizer
5g
RMB 139.20 2025-02-20
abcr
AB304226-25 g
p-tert-Butoxycarbonyloxystyrene; .
87188-51-0
25 g
€187.70 2023-07-19

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Potassium tert-butoxide Solvents: Diethyl ether ;  10 min, rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Référence
Synthetic improvement of [[(tert-butoxy)carbonyl]oxy]styrene intermediate of monomer of poly (p-hydroxystyrene)
Liu, Jian-Guo; et al, Yingyong Huaxue, 2007, 24(3), 361-364

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt → 40 °C
1.2 Reagents: Water ;  cooled
Référence
A novel synthesis of p-tert-butoxycarbonyloxystyrene
Liu, Jian-Guo; et al, Yingyong Huaxue, 2008, 25(4), 424-428

Méthode de production 3

Conditions de réaction
1.1 Reagents: Ammonium acetate Solvents: Methanol ,  Water ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Référence
Effect of glass transition temperature on heat-responsive gas bubbles formation from polymers containing tert-butoxycarbonyl moiety
Iseki, Masashi; et al, Journal of Applied Polymer Science, 2018, 135(19),

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Référence
Effect of glass transition temperature on heat-responsive gas bubbles formation from polymers containing tert-butoxycarbonyl moiety
Iseki, Masashi; et al, Journal of Applied Polymer Science, 2018, 135(19),

Méthode de production 5

Conditions de réaction
1.1 Reagents: Acetyl chloride ,  Zinc Solvents: Dimethylformamide
Référence
Method for producing hydroxystyrene derivatives from hydroxybenzaldehyde derivatives and dibromomethane
, Japan, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt → 90 °C; 90 °C; 90 °C → rt
2.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt → 40 °C
2.2 Reagents: Water ;  cooled
Référence
A novel synthesis of p-tert-butoxycarbonyloxystyrene
Liu, Jian-Guo; et al, Yingyong Huaxue, 2008, 25(4), 424-428

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Référence
Synthesis of para-tert-butoxycarbonyloxystyrene
, European Patent Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Référence
Thermal degradation behavior of polymers containing tert-butoxycarbonyl group in side chain and application to dismantlable adhesion materials
Suzuki, Fumiya; et al, Nippon Setchaku Gakkaishi, 2017, 53(1), 4-10

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydroquinone ,  Potassium acetate Solvents: Dimethylformamide ;  rt → 130 °C; 1.5 h, 130 °C; 130 °C → 50 °C
1.2 50 °C; 2 h, 50 °C
1.3 Reagents: Water ;  cooled
Référence
Study on the synthetic process of monomers of p-hydroxystyrene and its derivatives for 248 nm photoresist
Song, Guoqiang; et al, Huagong Xinxing Cailiao, 2011, 39(7), 85-87

Méthode de production 10

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Triphenylphosphine ,  Potassium tert-butoxide Solvents: Diethyl ether ;  10 min, rt; 10 min, rt
2.2 Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Référence
Synthetic improvement of [[(tert-butoxy)carbonyl]oxy]styrene intermediate of monomer of poly (p-hydroxystyrene)
Liu, Jian-Guo; et al, Yingyong Huaxue, 2007, 24(3), 361-364

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  > 1 min, rt
1.2 1 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt → 90 °C; 90 °C; 90 °C → rt
3.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt → 40 °C
3.2 Reagents: Water ;  cooled
Référence
A novel synthesis of p-tert-butoxycarbonyloxystyrene
Liu, Jian-Guo; et al, Yingyong Huaxue, 2008, 25(4), 424-428

Méthode de production 12

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: 4-Methylpyridine ;  rt → 85 °C; 1.5 h, 85 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Hydroquinone ,  Potassium acetate Solvents: Dimethylformamide ;  rt → 130 °C; 1.5 h, 130 °C; 130 °C → 50 °C
2.2 50 °C; 2 h, 50 °C
2.3 Reagents: Water ;  cooled
Référence
Study on the synthetic process of monomers of p-hydroxystyrene and its derivatives for 248 nm photoresist
Song, Guoqiang; et al, Huagong Xinxing Cailiao, 2011, 39(7), 85-87

Méthode de production 13

Conditions de réaction
1.1 Reagents: Tetramethylammonium hydroxide Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C → 20 °C; 20 °C → 0 °C
1.2 24 h, 0 °C
Référence
Mesoscale Block Copolymers
Barber, Dylan M.; et al, Advanced Materials (Weinheim, 2018, 30(13),

Méthode de production 14

Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Référence
Thermal degradation behavior of polymers containing tert-butoxycarbonyl group in side chain and application to dismantlable adhesion materials
Suzuki, Fumiya; et al, Nippon Setchaku Gakkaishi, 2017, 53(1), 4-10

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester Raw materials

Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester Preparation Products

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(CAS:87188-51-0)Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester
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Suzhou Senfeida Chemical Co., Ltd
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